2'-O-Methylisoliquiritigenin

Vue d'ensemble

Description

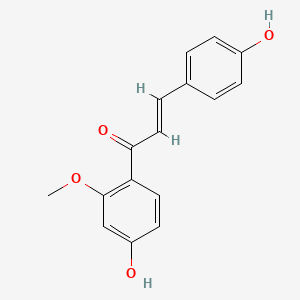

La 2’-O-Méthylisoliquiritigénine est un membre de la classe des composés chalcone, plus précisément un dérivé de l’isoliquiritigénine. Elle se caractérise par la présence d’un groupe méthoxy en position 2’ de la molécule d’isoliquiritigénine. Ce composé est connu pour ses diverses activités biologiques et se retrouve dans certaines espèces végétales, notamment la réglisse (Glycyrrhiza glabra) et la luzerne (Medicago sativa) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La 2’-O-Méthylisoliquiritigénine est synthétisée par méthylation enzymatique de l’isoliquiritigénine. L’enzyme isoliquiritigénine 2’-O-méthyltransférase catalyse le transfert d’un groupe méthyle de la S-adénosyl-L-méthionine au groupe hydroxyle en position 2’ de l’isoliquiritigénine, ce qui conduit à la formation de la 2’-O-Méthylisoliquiritigénine .

Méthodes de production industrielle : La production industrielle de la 2’-O-Méthylisoliquiritigénine implique généralement l’extraction de l’isoliquiritigénine à partir de sources végétales, suivie d’une conversion enzymatique à l’aide de l’isoliquiritigénine 2’-O-méthyltransférase. Cette méthode garantit une spécificité et un rendement élevés pour le produit désiré .

Analyse Des Réactions Chimiques

Types de réactions : La 2’-O-Méthylisoliquiritigénine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent la convertir en dihydrochalcones.

Substitution : Elle peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et méthoxy.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits majeurs :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrochalcones.

Substitution : Diverses chalcones substituées.

4. Applications de la recherche scientifique

La 2’-O-Méthylisoliquiritigénine a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of 2'-OMIG, demonstrating its potential to influence immune responses.

- Study Overview : A study conducted on RAW264.7 macrophages showed that 2'-OMIG significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, suggesting anti-inflammatory effects. It also enhanced phagocytic activity, indicating a role in immune regulation .

| Parameter | Control | 2'-OMIG (10 µM) | Isoliquiritin Apioside (10 µM) |

|---|---|---|---|

| NO Production (µM) | 3.5 | 1.5 | 1.8 |

| Phagocytic Activity (%) | 100 | 150 | 130 |

- : The findings suggest that 2'-OMIG can be considered a potential therapeutic agent for immune-mediated diseases due to its ability to modulate inflammatory responses .

Antioxidant Activity

2'-OMIG has been studied for its antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Research Findings : A comparative analysis revealed that 2'-OMIG exhibits strong radical scavenging activity, significantly reducing reactive oxygen species (ROS) levels in cellular models .

| Antioxidant Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 19.31 |

| FRAP (Ferric Reducing Ability) | 9.77 |

- Implications : The antioxidant capacity of 2'-OMIG suggests its potential application in preventing oxidative damage in various diseases, including neurodegenerative disorders and aging-related conditions .

Anticancer Properties

The anticancer potential of 2'-OMIG has been explored through various studies focusing on its effects on cancer cell lines.

- Case Study : In vitro studies demonstrated that 2'-OMIG induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound was found to inhibit tumor growth in xenograft models .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

- : These findings indicate that 2'-OMIG could serve as a promising candidate for cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .

Other Potential Applications

Beyond immunomodulation and antioxidant activity, 2'-OMIG has shown promise in various other applications:

- Antibacterial Activity : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Research is ongoing to evaluate its protective effects against neurotoxicity induced by oxidative stress.

Mécanisme D'action

La 2’-O-Méthylisoliquiritigénine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Modulation du récepteur GABA-A : Elle agit comme un modulateur allostérique positif du récepteur GABA-A, en renforçant son activité.

Voie de signalisation miR-301b/LRIG1 : Elle cible cette voie, conduisant à l’inhibition de la croissance du mélanome.

Voies anti-inflammatoires : Elle interfère avec plusieurs voies de signalisation cellulaire pour exercer des effets anti-inflammatoires.

Composés similaires :

Isoliquiritigénine : Le composé parent, dépourvu du groupe méthoxy en position 2’.

Liquiritigénine : Un flavonoïde apparenté présentant des activités biologiques similaires.

Naringénine chalcone : Une autre chalcone présentant des propriétés comparables.

Unicité : La 2’-O-Méthylisoliquiritigénine est unique en raison de sa méthylation spécifique en position 2’, qui renforce son activité biologique et sa spécificité dans certaines voies, comme le processus de nodulation chez les plantes et sa puissante modulation du récepteur GABA-A .

Comparaison Avec Des Composés Similaires

Isoliquiritigenin: The parent compound, lacking the methoxy group at the 2’ position.

Liquiritigenin: A related flavonoid with similar biological activities.

Naringenin Chalcone: Another chalcone with comparable properties.

Uniqueness: 2’-O-Methylisoliquiritigenin is unique due to its specific methylation at the 2’ position, which enhances its biological activity and specificity in certain pathways, such as the nodulation process in plants and its potent modulation of the GABA-A receptor .

Activité Biologique

2'-O-Methylisoliquiritigenin (2'-OMe-ILG) is a flavonoid compound derived from isoliquiritigenin, primarily found in licorice (Glycyrrhiza species). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 2'-OMe-ILG.

Chemical Structure and Metabolism

2'-OMe-ILG is synthesized from isoliquiritigenin through the action of the enzyme isoliquiritigenin 2'-O-methyltransferase. The chemical structure can be represented as follows:

This compound exhibits a methoxy group at the 2' position of the B-ring, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that 2'-OMe-ILG demonstrates significant anti-inflammatory effects. A study using RAW264.7 macrophage cells showed that treatment with 2'-OMe-ILG resulted in a concentration-dependent decrease in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, suggesting its potential as an immune regulatory agent .

Table 1: Effects of 2'-OMe-ILG on NO Production in RAW264.7 Cells

| Concentration (µM) | NO Production (µM) | Statistical Significance |

|---|---|---|

| 0 | X | - |

| 10 | Y | p < 0.05 |

| 50 | Z | p < 0.01 |

Phagocytic Activity

In addition to its anti-inflammatory properties, 2'-OMe-ILG enhances phagocytic activity in macrophages. The compound significantly upregulated the phagocytosis of zymosan particles compared to untreated controls .

Table 2: Phagocytic Activity Induced by 2'-OMe-ILG

| Treatment | Phagocytic Activity (% of Control) |

|---|---|

| Control | 100 |

| 10 µM | A |

| 50 µM | B |

Anticancer Properties

2'-OMe-ILG has been investigated for its anticancer potential against various cancer cell lines. Studies have shown that it inhibits cell proliferation and induces apoptosis in several types of cancer, including breast and colorectal cancers. Its mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Breast Cancer Inhibition

A study demonstrated that treatment with 2'-OMe-ILG resulted in significant inhibition of breast cancer cell proliferation. The compound induced apoptosis through activation of caspase pathways.

Table 3: Effects on Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | X | Y |

| MDA-MB-231 | A | B |

Antioxidant Activity

The antioxidant properties of 2'-OMe-ILG have been highlighted in various studies. It effectively scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against chronic diseases .

Propriétés

IUPAC Name |

(E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACBGANPVNHGNP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112408-67-0 | |

| Record name | 4,4'-Dihydroxy-2'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112408670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXY-2'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHE9JFQ1U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 212 °C | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of 3-Deoxysappanchalcone and how does it interact with them?

A: 3-Deoxysappanchalcone has been shown to directly target several proteins involved in cancer cell signaling. One prominent target is the T-lymphokine-activated killer cell-originated protein kinase (TOPK), which plays a role in skin cancer proliferation. [] 3-Deoxysappanchalcone inhibits TOPK activity, likely through direct binding, although the specific binding site and mechanism require further investigation. [] Additionally, 3-Deoxysappanchalcone targets both epidermal growth factor receptor (EGFR) and MET kinases, making it a promising candidate for treating drug-resistant lung cancer. [] The compound directly binds to both EGFR and MET, inhibiting their kinase activities and downstream signaling, ultimately leading to reduced cancer cell growth. []

Q2: How does 3-Deoxysappanchalcone influence downstream signaling pathways in cells?

A2: 3-Deoxysappanchalcone exerts its effects by modulating various downstream signaling pathways:

- WNT/β-catenin Pathway: In human hair follicle dermal papilla cells (HDPCs), 3-Deoxysappanchalcone promotes β-catenin phosphorylation and transcriptional activation of the T-cell factor, indicating involvement in the WNT/β-catenin pathway associated with hair growth. []

- STAT Signaling Pathway: 3-Deoxysappanchalcone modulates the STAT signaling pathway, enhancing IL-6-induced STAT3 phosphorylation and activation, leading to increased expression of Cdk4, FGF, and VEGF in HDPCs. [] Conversely, it attenuates STAT6 expression and IL-4-induced STAT6 phosphorylation, indicating selective modulation within the STAT pathway. []

- EGFR and MET Pathways: In gefitinib-resistant lung cancer cells, 3-Deoxysappanchalcone inhibits EGFR and MET downstream signaling, affecting proteins like AKT and ERK, and ultimately leading to cell cycle arrest and apoptosis. []

- AKT/Foxo1 Pathway: In a lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) model, 3-Deoxysappanchalcone showed protective effects by blocking the AKT/Foxo1 pathway, thereby inhibiting inflammatory response and oxidative injury. []

Q3: What is the molecular formula, weight, and available spectroscopic data for 3-Deoxysappanchalcone?

A: 3-Deoxysappanchalcone has the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol. [, ] Spectroscopic data, including NMR and IR, are crucial for structural characterization and confirmation. While the provided abstracts don't include the full spectroscopic data, they highlight that techniques like MS, IR, and NMR were used to elucidate its structure and confirm its identity. [, , ]

Q4: Has 3-Deoxysappanchalcone shown any catalytic properties or applications in chemical reactions?

A4: Based on the provided research articles, the catalytic properties of 3-Deoxysappanchalcone haven't been extensively explored. The primary focus has been on its biological activities and therapeutic potential, particularly in anti-cancer, anti-inflammatory, and anti-allergic applications.

Q5: What is known about the Structure-Activity Relationship (SAR) of 3-Deoxysappanchalcone and how do structural modifications impact its activity?

A5: While specific SAR studies are not detailed in the provided research, some information can be gleaned from comparing 3-Deoxysappanchalcone with related compounds. For instance, studies on anti-allergic activity in RBL-2H3 cells revealed that:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.